D-Timolol maleate
Übersicht
Beschreibung
D-Timolol maleate is a nonselective beta-adrenergic receptor blocking agent, commonly used in the treatment of elevated intraocular pressure in ocular hypertension or open-angle glaucoma. It is also used in tablet form to treat hypertension. The compound is known for its efficacy in reducing intraocular pressure and managing hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Timolol maleate involves the reaction of timolol with maleic acid. Timolol is synthesized through a multi-step process that includes the reaction of 1,1-dimethylamino-2-propanol with 4-morpholino-1,2,5-thiadiazole-3-chloride. The resulting product is then reacted with maleic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
D-Timolol maleate undergoes various chemical reactions, including:
Oxidation: Timolol can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in timolol.
Substitution: Timolol can undergo substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
D-Timolol maleate has a wide range of scientific research applications:
Chemistry: Used as a standard in chromatographic methods to study its stability and degradation products.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Extensively used in clinical studies for the treatment of glaucoma and hypertension.
Industry: Utilized in the formulation of ophthalmic solutions and tablets.
Wirkmechanismus
D-Timolol maleate exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of intraocular pressure and blood pressure. By inhibiting these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. In the cardiovascular system, it decreases heart rate and cardiac output, leading to reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another nonselective beta-adrenergic blocker used for similar indications.
Atenolol: A selective beta-1 adrenergic blocker with fewer side effects on the respiratory system.
Metoprolol: A selective beta-1 adrenergic blocker used primarily for hypertension and angina.
Uniqueness
D-Timolol maleate is unique due to its nonselective action on both beta-1 and beta-2 adrenergic receptors, making it effective in treating a broader range of conditions. Its combination with maleic acid enhances its stability and bioavailability .
Biologische Aktivität
D-Timolol maleate is a non-selective beta-adrenergic antagonist widely used in the management of glaucoma and ocular hypertension. Its biological activity extends beyond ocular applications, influencing cardiovascular and neurological systems. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, therapeutic uses, adverse effects, and recent research findings.
This compound primarily functions by blocking both β-1 and β-2 adrenergic receptors. This blockade leads to a reduction in aqueous humor production in the eye, thereby decreasing intraocular pressure (IOP). Additionally, it exerts systemic effects by reducing heart rate and myocardial contractility through its action on β-1 receptors in the heart. The pharmacokinetics of this compound include:
- Absorption : Rapidly absorbed after oral administration with bioavailability ranging from 61% to 75% due to first-pass metabolism.
- Onset of Action : Hypotensive effects observed within 15-45 minutes post-administration.
- Half-life : Approximately 2.5 to 5 hours, prolonged in cases of renal impairment.
- Metabolism : Primarily hepatic via cytochrome P450 2D6 isoenzyme .
Glaucoma Management
This compound is considered a first-line treatment for glaucoma due to its efficacy in lowering IOP. A study demonstrated that timolol reduced IOP by approximately 26% compared to placebo . It is often used in combination with other agents like dorzolamide to enhance efficacy .
Treatment of Infantile Hemangiomas
Recent studies have explored the use of topical this compound for treating infantile hemangiomas (IHs). A multicenter retrospective study involving 731 patients indicated that topical timolol was well-tolerated and effective, particularly in thin, superficial IHs. The best responses were noted when treatment was initiated during the rapid proliferative phase (1-6 months of age) .
Adverse Effects
While this compound is generally well-tolerated, it has been associated with several adverse effects:
- Neuropsychiatric Events : A case-control study reported a significant incidence of depression among patients using topical timolol, highlighting a fivefold increase compared to controls .
- Cardiovascular Effects : Reports indicate potential bradycardia and confusion in elderly patients, necessitating careful monitoring . A study noted that symptomatic bradycardia risk increased significantly within the first six months of treatment initiation .
Antioxidant Activity
Timolol has been shown to possess antioxidant properties. A study on human endothelial cells indicated that timolol protects against oxidative stress without exhibiting cytotoxic effects. This antioxidant activity may enhance its therapeutic profile, particularly in ocular health by protecting retinal cells from oxidative damage .
Comparative Efficacy Studies
A comparative evaluation between this compound and other treatments like latanoprostene bunod revealed that timolol is effective in lowering IOP with a favorable safety profile. The study highlighted that timolol was associated with fewer side effects compared to alternative therapies .
Data Summary
The following table summarizes key pharmacological data regarding this compound:
Parameter | Value |
---|---|
Bioavailability | 61% - 75% |
Onset of Action (oral) | 15 - 45 minutes |
Peak Effect | 0.5 - 2.5 hours |
Half-life | 2.5 - 5 hours |
Metabolism | Hepatic (CYP2D6) |
Common Adverse Effects | Bradycardia, depression |
Case Studies
Several case studies highlight the clinical implications of this compound usage:
- Neuropsychiatric Effects : An elderly patient developed severe neuropsychiatric symptoms requiring ICU admission after starting topical timolol therapy .
- Infantile Hemangioma Treatment : A pilot study demonstrated significant efficacy in treating IHs with topical timolol gel, suggesting it as a viable alternative to systemic treatments .
Eigenschaften
IUPAC Name |
but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949602 | |
Record name | But-2-enedioic acid--1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26791-17-3 | |
Record name | But-2-enedioic acid--1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.